molecular formula C21H15N3O5 B1226344 Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester

Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester

Cat. No. B1226344
M. Wt: 389.4 g/mol
InChI Key: CCEYCFHUDXNHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester is a member of benzamides.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : Compounds derived from 1,3,4-oxadiazoles, which are structurally related to the mentioned acetic acid ester, have demonstrated potential antibacterial and antifungal activities. For instance, novel indole-based 1,3,4-oxadiazoles were synthesized and shown to have significant antimicrobial properties (Nagarapu & Pingili, 2014). Similarly, other 1,3,4-oxadiazoles derivatives have shown comparable antimicrobial efficacy (Gupta et al., 2008).

Insecticidal Properties

  • Insecticidal Activity : A synthesis study of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic acid has highlighted their insecticidal potential. The study emphasized the structural importance of the 1,3,4-oxadiazole ring in contributing to insecticidal efficacy (Holla et al., 2004).

Cytotoxic and Anticancer Applications

  • Cytotoxic and Anticancer Properties : Compounds encompassing 1,3,4-oxadiazole moiety, closely related to the acetic acid ester , have shown promising results in cytotoxic evaluations and anticancer properties. For example, novel derivatives containing 1,3,4-oxadiazole and 5-phenyl thiophene moieties exhibited notable anticancer effects in cell line studies (Adimule et al., 2014).

Application in Aldose Reductase Inhibition

  • Aldose Reductase Inhibition : Some oxadiazol-5-yl-acetic acids, including those structurally similar to the discussed ester, have been shown to inhibit aldose reductase effectively. This is particularly relevant in the context of preventing cataract development in animal models (La Motta et al., 2008).

Miscellaneous Applications

  • Various Chemical Syntheses : Studies have demonstrated the synthesis of 1,3,4-oxadiazoles from acetic acids and their utilization in creating diverse chemical compounds with potential biological activities. These studies emphasize the versatility of such compounds in synthetic chemistry (Janda, 2001).

properties

Product Name

Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

[4-[[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C21H15N3O5/c1-13(25)28-17-9-7-14(8-10-17)19(26)22-16-5-2-4-15(12-16)20-23-24-21(29-20)18-6-3-11-27-18/h2-12H,1H3,(H,22,26)

InChI Key

CCEYCFHUDXNHDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

solubility

1.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester
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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester
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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester
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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester
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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester
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Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester

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